molecular formula C20H14Cl2N6O2 B393954 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N'-[(E)-[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE

2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N'-[(E)-[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B393954
M. Wt: 441.3g/mol
InChI Key: HOHLJAWBMIGXJZ-FOKLQQMPSA-N
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Description

N’-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorophenyl, furyl, and tetraazolyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide typically involves the condensation of 5-(3-chlorophenyl)-2-furaldehyde with 2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups in the compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(E)-(2-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H14Cl2N6O2

Molecular Weight

441.3g/mol

IUPAC Name

N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C20H14Cl2N6O2/c21-14-5-3-4-13(10-14)18-9-8-15(30-18)11-23-24-19(29)12-28-26-20(25-27-28)16-6-1-2-7-17(16)22/h1-11H,12H2,(H,24,29)/b23-11+

InChI Key

HOHLJAWBMIGXJZ-FOKLQQMPSA-N

SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)Cl

Isomeric SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)Cl

Origin of Product

United States

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